



# Application Notes and Protocols for MnPd Alloys in Spintronics

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Manganesepalladium (1/1)	
Cat. No.:	B15488605	Get Quote

#### Introduction

Manganese-Palladium (MnPd) alloys have emerged as highly versatile materials in the field of spintronics, which leverages the intrinsic spin of the electron in addition to its charge for information processing and storage.[1] Depending on their stoichiometry and crystal structure, MnPd alloys can function as efficient spin-current generators for spin-orbit torque (SOT) applications, or as robust antiferromagnets for exchange bias and next-generation antiferromagnetic spintronic devices.[2][3] Their tunable properties make them promising candidates for advancing technologies such as Magnetic Random Access Memory (MRAM), magnetic sensors, and ultrafast computing.[4][5][6] This document provides detailed application notes and experimental protocols for researchers exploring the use of MnPd alloys in spintronic applications.

## Application Note 1: MnPd₃ for High-Efficiency Spin-Orbit Torque (SOT) Devices

Spin-orbit torque provides an efficient mechanism for electrically switching the magnetization in spintronic devices.[4] The alloy MnPd³ has garnered significant attention for its ability to generate large and unconventional spin-orbit torques. Unlike conventional heavy metals that primarily produce an in-plane spin polarization, MnPd³ thin films can generate both in-plane and out-of-plane spin polarizations.[2][7] This unique characteristic allows for the complete, external magnetic field-free switching of perpendicular magnetization, a critical step toward realizing faster and more energy-efficient MRAM and logic devices.[7]



## Quantitative Data: Spin-Orbit Torque Properties of MnPd<sub>3</sub>

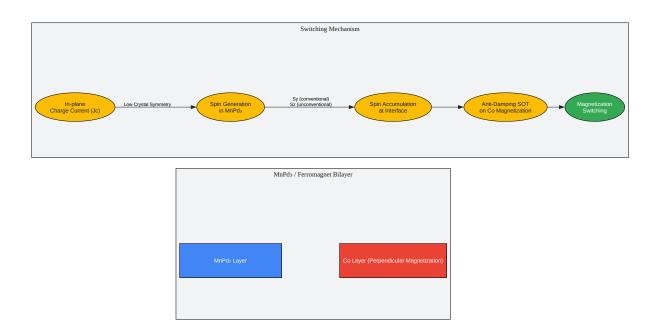
The performance of MnPd<sub>3</sub> as a spin-charge conversion material is quantified by its spin torque efficiency and spin conductivity. The table below summarizes key metrics for magnetron-sputtered MnPd<sub>3</sub> thin films post-annealed at 400 °C.

Parameter	Symbol	Value	Reference
Spin Torque Efficiency	θy	0.34 - 0.44	[2][7]
Spin Conductivity	σyzx	5.70 – 7.30 x 105 (ħ/2e) Ω-1m-1	[7]

### **Visualization: SOT-Induced Magnetization Switching**

The following diagram illustrates the mechanism of SOT switching in a MnPd<sub>3</sub>/Co bilayer, highlighting the generation of unconventional out-of-plane spin polarization (Sz) that enables field-free switching of the perpendicular Co magnetization.





Click to download full resolution via product page

Caption: Workflow of SOT-induced magnetization switching in a MnPd3 device.

## Experimental Protocol: Fabrication and Characterization of MnPd<sub>3</sub> SOT Devices

- 1. Thin Film Deposition (Magnetron Sputtering)
- Substrate: Thermally oxidized Silicon (SiO<sub>2</sub>/Si).
- Target: MnPd₃ alloy target or co-sputtering from individual Mn and Pd targets.
- Base Pressure: Achieve a base pressure better than  $5 \times 10^{-5}$  Pa in the sputtering chamber. [3]
- Sputtering Gas: High-purity Argon (Ar) at a working pressure of ~0.5 Pa.[3]



- Deposition: Deposit a MnPd₃ thin film (e.g., 10 nm thickness) followed by a ferromagnetic layer (e.g., Co, 1-2 nm) and a capping layer (e.g., AlOx or SiO₂) to prevent oxidation.[2][3]
- Post-Annealing: Perform in-situ or ex-situ annealing of the film stack at 400 °C to promote the desired low-symmetry crystal structure responsible for unconventional SOTs.[2][7]
- 2. Device Fabrication (Photolithography and Etching)
- Use standard photolithography techniques to pattern the deposited film into Hall bar structures.
- Employ ion milling or reactive ion etching to define the device geometry.
- Deposit metal contacts (e.g., Ti/Au) for electrical measurements using a lift-off process.
- 3. SOT Characterization (Second Harmonic Hall Measurement)
- Objective: To quantify the damping-like and field-like SOT efficiencies.
- Setup: A Hall bar device is placed in an external magnetic field. A low-frequency AC current is passed through the long axis of the Hall bar.
- Procedure:
  - Apply an in-plane external magnetic field and sweep its magnitude.
  - Measure the first harmonic (V $\omega$ ) and second harmonic (V2 $\omega$ ) Hall voltage simultaneously using lock-in amplifiers.
  - The SOT efficiencies can be extracted by analyzing the linear dependence of the second harmonic signal on the applied current and the magnetic field. The unconventional torques from x- and z-spin polarizations can be detected by varying the direction of the applied magnetic field and magnetization.[2]

# Application Note 2: L1<sub>0</sub> MnPd for Antiferromagnetic Spintronics



Antiferromagnets (AFMs) are central to the emerging field of antiferromagnetic spintronics, offering advantages like robustness against external fields, no stray fields, and ultrafast THz dynamics.[5][8] The L1o-ordered phase of MnPd is a collinear antiferromagnet that can be grown epitaxially, making it an excellent model system for studying AFM-based phenomena.[3] Its primary applications include acting as the pinning layer in exchange bias systems and as an active component in devices where the Néel vector is manipulated for information storage.[3][5]

### Quantitative Data: Properties of L10 MnPd Thin Films

The structural properties are crucial for achieving the desired antiferromagnetic order in L1<sub>o</sub> MnPd. The table below lists key parameters for L1<sub>o</sub> MnPd films grown on MgO(001) substrates. [3]

Parameter	Symbol	Value	Reference
Composition	-	Mn49.5Pd50.5 (±0.5 at. %)	[3]
Crystal Structure	-	L1 <sub>0</sub> (Tetragonal)	[3]
Chemical Ordering Degree	S	≈ 0.83	[3]
Out-of-plane Lattice Constant	С	3.46 ± 0.01 Å	[3]
In-plane Lattice Constant	a, b	4.21 ± 0.03 Å	[3]
Tetragonality Ratio	c/a	0.822 ± 0.005	[3]
Néel Vector Orientation	-	Aligned along the c- axis (perpendicular to film plane)	[3]

### Visualization: L1o Crystal Structure of MnPd

The diagram below shows the ordered face-centered tetragonal (L1<sub>0</sub>) unit cell of MnPd, where layers of Mn and Pd atoms alternate along the c-axis, leading to the antiferromagnetic spin configuration.



Caption: L1o crystal structure of antiferromagnetic MnPd.

## Experimental Protocol: Epitaxial Growth and Characterization of L1<sub>0</sub> MnPd

- 1. Thin Film Deposition (DC Magnetron Sputtering)[3]
- Substrate: Single-crystal MgO(001).
- Target: Mn target with bonded Pd chips to achieve a near-equiatomic composition.
- Deposition Temperature: Heat the substrate to 500 °C to promote epitaxial growth.
- Sputtering Conditions: Base pressure  $< 5 \times 10^{-5}$  Pa; Ar pressure  $\sim 0.5$  Pa.
- Deposition Rate: A slow rate of ~0.1 nm/s is recommended for high-quality films.
- Post-Annealing: After deposition, perform in-situ annealing at 500 °C for 2 hours to enhance the L1<sub>0</sub> chemical ordering.
- Capping: Deposit a protective layer (e.g., 6 nm SiO<sub>2</sub>) via RF sputtering in the same chamber to prevent oxidation.
- 2. Structural Characterization[3]
- X-Ray Diffraction (XRD): Perform θ-2θ scans to confirm the (001) orientation and measure the c-axis lattice parameter. The presence of the (001) superlattice peak indicates L1<sub>0</sub> ordering.
- X-Ray Pole Figures: Measure pole figures for the (111) plane to confirm the epitaxial relationship with the MgO substrate.
- Energy-Dispersive X-ray Spectroscopy (EDS): Determine the film composition.
- 3. Magnetotransport Characterization[3]
- Objective: To confirm the antiferromagnetic nature and determine the Néel vector orientation.



#### Procedure:

- Pattern the film into a Hall bar device.
- Measure the magnetoresistance (MR) with the external magnetic field applied in three different geometries: longitudinal (field parallel to current), transverse (field in-plane, perpendicular to current), and polar (field perpendicular to the film plane).
- The response of the MR in these geometries can be used to identify the orientation of the Néel vector. For L1<sub>0</sub> MnPd on MgO(001), the Néel vector is typically aligned along the caxis.

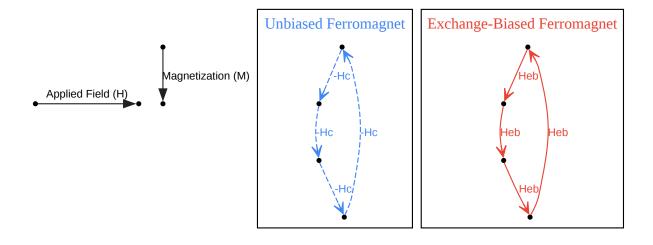
# Application Note 3: MnPd for Exchange Bias Systems

The exchange bias effect is a fundamental phenomenon in spintronics, crucial for pinning the magnetization of a reference layer in spin-valve sensors and MTJs.[9] It manifests as a shift in the magnetic hysteresis loop of a ferromagnetic (FM) layer that is in direct contact with an AFM layer.[10][11] Polycrystalline MnPd is an effective AFM material for inducing exchange bias in adjacent FM layers like Fe and NiFe.[3][10]

### **Visualization: The Exchange Bias Effect**

The diagram below illustrates the exchange bias phenomenon by comparing a standard FM hysteresis loop with one that is shifted due to coupling with an AFM layer.





Click to download full resolution via product page

Caption: Hysteresis loop shift due to the exchange bias effect.

# Experimental Protocol: Fabrication and Measurement of MnPd/FM Bilayers

- 1. Thin Film Deposition
- Method: Use magnetron sputtering to deposit a bilayer structure, typically Substrate/AFM(MnPd)/FM(e.g., Fe, Nis1Fe19).[3]
- Field Cooling: To set the exchange bias, the deposition can be performed in the presence of an in-plane magnetic field, or the sample can be annealed above the Néel temperature of the MnPd and subsequently cooled in a magnetic field. This process aligns the AFM spins at the interface.
- 2. Magnetic Characterization (VSM or Torque Magnetometry)[12]
- Objective: To measure the exchange bias field (Heb) and the coercivity enhancement (Hc).
- Procedure (VSM):
  - Mount the sample in a Vibrating Sample Magnetometer (VSM).



- Apply a magnetic field parallel to the direction of the field applied during cooling/deposition.
- Sweep the magnetic field from a large positive value to a large negative value and back to measure the M-H hysteresis loop.
- The exchange bias field is calculated as Heb = -(Hc1 + Hc2)/2, where Hc1 and Hc2 are the left and right coercive fields.
- The coercivity is calculated as Hc = (-Hc1 + Hc2)/2.
- Angular Dependence: Rotate the sample in the plane and measure the M-H loop at various angles to study the anisotropy of the exchange bias.[10]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. journals.aps.org [journals.aps.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.aps.org [journals.aps.org]
- 6. intuitivetutorial.com [intuitivetutorial.com]
- 7. Observation of Anti-Damping Spin-Orbit Torques Generated by In-Plane and Out-of-Plane Spin Polarizations in MnPd3 | NIST [nist.gov]
- 8. Antiferromagnetic Spintronics Beach Group [beach.mit.edu]
- 9. mdpi.com [mdpi.com]
- 10. journals.aps.org [journals.aps.org]
- 11. researchgate.net [researchgate.net]



- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for MnPd Alloys in Spintronics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15488605#application-of-mnpd-alloys-in-spintronics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com